Sotuletinib

Description

Properties

IUPAC Name |

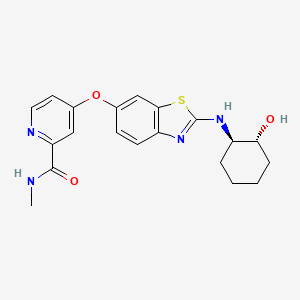

4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZBMFGQQWPHMJ-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953769-46-5 | |

| Record name | BLZ-945 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953769465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BLZ-945 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SOTULETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3V82OQ0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of BLZ945: A Potent and Selective CSF-1R Inhibitor for Reprogramming the Tumor Microenvironment

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sotuletinib (BLZ945) is an orally bioavailable and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2] CSF-1R and its ligand, CSF-1, are critical for the differentiation, proliferation, and survival of monocytes and macrophages.[3][4] In the context of cancer, CSF-1R is often overexpressed on tumor-associated macrophages (TAMs), which play a pivotal role in creating an immunosuppressive tumor microenvironment that fosters tumor growth, angiogenesis, and metastasis.[5][6] BLZ945 was developed to counteract this by targeting TAMs, thereby reprogramming the tumor microenvironment to be more conducive to anti-tumor immune responses.[5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of BLZ945.

Mechanism of Action

BLZ945 selectively binds to and inhibits the kinase activity of CSF-1R.[1][5][6] This blockade of CSF-1R signaling leads to the inhibition of TAM proliferation and survival.[5][6] Furthermore, it reprograms the function of existing TAMs from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype.[7] This shift in macrophage polarization alleviates immunosuppression within the tumor microenvironment and enhances T-cell-mediated anti-tumor immunity.[5][6][8] Preclinical studies have demonstrated that BLZ945 can reduce the recruitment of TAMs and promote the infiltration of effector T cells into the tumor.[8]

Below is a diagram illustrating the CSF-1R signaling pathway and the inhibitory action of BLZ945.

Preclinical Data

BLZ945 has demonstrated potent and selective inhibitory activity in a variety of preclinical models.

In Vitro Activity

The in vitro potency of BLZ945 has been characterized through biochemical and cell-based assays.

| Assay Type | Target/Cell Line | IC50 / EC50 | Reference |

| Biochemical Kinase Assay | CSF-1R | 1 nM | [1][3][4] |

| Cell-based Proliferation Assay | M-NFS-60 (murine leukemia, CSF-1 dependent) | 67 nM | [3][4] |

| Cell-based Proliferation Assay | Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | [1][9] |

| Cell-based Phosphorylation Assay | HEK293 cells overexpressing human CSF-1R | 58 nM | [3][4] |

| Cell Viability Assay | EOC2 (microglial cell line) | 142 nM | [10] |

| Cell Viability Assay | BMDM | 98 nM | [10] |

BLZ945 exhibits high selectivity for CSF-1R, with over 1000-fold selectivity against its closest receptor tyrosine kinase homologs, c-KIT and PDGFRβ.[1][3][4]

In Vivo Efficacy

BLZ945 has shown significant anti-tumor activity in various preclinical cancer models, primarily through its effects on the tumor microenvironment.

| Cancer Model | Animal Model | Key Findings | Reference |

| Glioblastoma (GBM) | Genetically engineered mouse model (PDG) | Significantly improved long-term survival with 64.3% of mice surviving to the 26-week endpoint, compared to a median survival of 5.7 weeks in the vehicle group. | [9] |

| Glioblastoma (GBM) | Human-derived xenografts | Significantly reduced tumor growth and invasion. | [9] |

| Glioblastoma (GBM) | Transgenic PDGF-driven glioma (PDG) model | Maximal tumor regression with an average volume reduction of 62% after two weeks of treatment. | [7] |

| Breast Cancer (TNBC) Brain Metastases | 4T1-BR5 and 231-BR hematogenous models | Reduced the formation of brain metastases by 57-65% in a prevention setting. | [10] |

| Breast Cancer (TNBC) Brain Metastases | 4T1-BR5 and 231-BR hematogenous models | Reduced the number of established brain metastases by 44%. | [10] |

| Mammary Carcinogenesis | MMTV-PyMT model | Decreased the growth of malignant cells. | [1] |

| Cervical Carcinogenesis | K14-HPV-16 transgenic model | Decreased the growth of malignant cells. | [1] |

| Tumor-Induced Osteolysis | MDA-MB-231Luc (breast) and PC-3MLuc (prostate) intratibial models | Significantly reduced the progression of osteolytic lesions by over 50%. | [3][4] |

The following diagram outlines a general workflow for the preclinical evaluation of BLZ945.

Clinical Development

BLZ945 has been evaluated in Phase I/II clinical trials for various advanced solid tumors, including glioblastoma.[2][8] A notable study is NCT02829723, a Phase I/II trial investigating BLZ945 as a single agent and in combination with the PD-1 inhibitor spartalizumab in patients with advanced solid tumors, including a cohort of patients with relapsed/refractory glioblastoma.[8]

Key findings from clinical studies include:

-

Pharmacokinetics: The half-life of BLZ945 was determined to be between 15 and 24 hours.[2][11]

-

Pharmacodynamics: Treatment with BLZ945 led to a decrease in non-classical and intermediate monocytes in peripheral blood.[8] RNA sequencing of tumor biopsies showed a downregulation of macrophage-specific genes, indicating target engagement in the tumor microenvironment.[8]

-

Efficacy: In patients with relapsed/refractory glioblastoma, partial responses were observed in both the monotherapy and combination arms.[2]

-

Safety: Common treatment-related adverse events included increased AST and ALT levels, nausea, and vomiting.[2]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

The inhibitory activity of BLZ945 against CSF-1R is determined using a biochemical kinase assay. A typical protocol involves:

-

Reagents: Recombinant human CSF-1R kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and a buffer system.

-

Procedure:

-

BLZ945 is serially diluted to various concentrations.

-

The inhibitor is incubated with the CSF-1R kinase domain.

-

The kinase reaction is initiated by adding the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or a luminescence-based assay that measures the amount of ATP remaining.

-

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The effect of BLZ945 on the proliferation of CSF-1-dependent cells is assessed as follows:

-

Cell Line: A CSF-1-dependent cell line, such as the murine leukemia cell line M-NFS-60 or primary bone marrow-derived macrophages (BMDMs), is used.[3][4]

-

Procedure:

-

Cells are seeded in microtiter plates.

-

Cells are treated with serial dilutions of BLZ945 in the presence of CSF-1.

-

The plates are incubated for a period sufficient for cell proliferation (e.g., 72 hours).

-

Cell viability or proliferation is measured using a suitable assay, such as the MTT assay or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

-

Data Analysis: The EC50 value, the concentration of inhibitor that causes 50% inhibition of cell proliferation, is calculated from the dose-response curve.

In Vivo Tumor Models

The anti-tumor efficacy of BLZ945 is evaluated in animal models of cancer. A general protocol for a xenograft or genetically engineered mouse model study is:

-

Model Establishment:

-

Treatment:

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers or non-invasive imaging (e.g., MRI).[7]

-

Animal body weight and general health are monitored.

-

At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group. Survival analysis may also be performed.

Conclusion

BLZ945 is a potent and selective CSF-1R inhibitor that has demonstrated significant preclinical activity across a range of cancer models. Its mechanism of action, centered on the reprogramming of the tumor microenvironment by targeting tumor-associated macrophages, represents a promising immunotherapeutic strategy. Clinical studies have provided initial evidence of its activity and a manageable safety profile. Further investigation, particularly in combination with other immunotherapies, is warranted to fully elucidate the therapeutic potential of BLZ945 in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. meridian.allenpress.com [meridian.allenpress.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. This compound | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

Sotuletinib: A Deep Dive into Target Selectivity and Binding Affinity

For Immediate Release

This technical whitepaper provides a comprehensive overview of the target selectivity and binding affinity of Sotuletinib (formerly BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This document is intended for researchers, scientists, and drug development professionals interested in the detailed molecular interactions and therapeutic potential of this compound.

Executive Summary

This compound is a highly selective, orally bioavailable small molecule inhibitor of CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1][2] By targeting CSF-1R, this compound effectively modulates the activity of tumor-associated macrophages (TAMs), which play a significant role in tumor progression and immune suppression.[1] This targeted approach has positioned this compound as a promising therapeutic agent in oncology and for other diseases where macrophage activity is implicated, such as amyotrophic lateral sclerosis (ALS).[3] This guide delves into the quantitative measures of this compound's binding affinity, its selectivity across the human kinome, and the detailed experimental methodologies used to elucidate these properties.

Target Selectivity and Binding Affinity

This compound demonstrates exceptional potency and selectivity for its primary target, CSF-1R. The following tables summarize the key quantitative data regarding its binding affinity and selectivity profile.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Reference |

| CSF-1R | Biochemical IC50 | 1 nM | [1][4][5][6][7][8] |

| CSF-1 dependent proliferation (BMDM) | Cellular EC50 | 67 nM | [5][7] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. BMDM: Bone Marrow-Derived Macrophages.

Table 2: Kinase Selectivity Profile of this compound

This compound has been shown to be over 1000-fold more selective for CSF-1R compared to its closest receptor tyrosine kinase homologs.[1][4][5][6][7]

| Kinase Target | Biochemical IC50 | Fold Selectivity vs. CSF-1R |

| CSF-1R | 1 nM | - |

| KIT | >1000 nM | >1000 |

| FLT3 | >1000 nM | >1000 |

| PDGFRβ | >1000 nM | >1000 |

Data compiled from multiple sources indicating high selectivity. Precise IC50 values above 1000 nM are often reported as a lower limit of detection in selectivity screens.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the CSF-1R signaling pathway. Upon binding of its ligands, CSF-1 or IL-34, CSF-1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes the survival, proliferation, and differentiation of macrophages. This compound, by blocking the ATP-binding site of the kinase domain, prevents this autophosphorylation and subsequent signal transduction.

Caption: this compound's Mechanism of Action on the CSF-1R Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies employed to characterize the target selectivity and binding affinity of this compound.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified kinase domains.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Methodology:

-

Reagents: Recombinant human kinase domains, appropriate peptide substrate, Adenosine-5'-triphosphate (ATP), this compound (serially diluted), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. The kinase, peptide substrate, and this compound are pre-incubated in the assay buffer in a microplate. b. The kinase reaction is initiated by the addition of ATP at a concentration close to its Km value for each specific kinase. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection system.

-

Data Analysis: The luminescence signal is plotted against the logarithm of the this compound concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Objective: To confirm the binding of this compound to CSF-1R in intact cells.

Methodology:

-

Cell Culture and Treatment: A suitable cell line endogenously or exogenously expressing CSF-1R is cultured and treated with various concentrations of this compound or a vehicle control.

-

Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of this compound is expected to stabilize CSF-1R, making it more resistant to thermal denaturation.

-

Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Protein Detection and Quantification: The amount of soluble CSF-1R remaining at each temperature is quantified, typically by Western blotting or other immunoassays.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble CSF-1R as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification

IP-MS can be employed to identify potential off-target interactions of this compound in an unbiased manner.

Objective: To identify proteins that interact with this compound in a cellular lysate.

Methodology:

-

This compound Immobilization: this compound is chemically linked to beads (e.g., sepharose) to create an affinity matrix.

-

Cell Lysis and Incubation: Cells are lysed to release their proteome, and the lysate is incubated with the this compound-conjugated beads.

-

Affinity Purification: Proteins that bind to this compound are captured on the beads. The beads are then washed to remove non-specific binders.

-

Elution and Digestion: The bound proteins are eluted from the beads and subsequently digested into smaller peptides, typically using trypsin.

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

-

Protein Identification: The peptide sequences are matched against a protein database to identify the proteins that were captured by the this compound affinity matrix.

Caption: Workflow for off-target identification using IP-MS.

Conclusion

This compound is a potent and highly selective inhibitor of CSF-1R. The comprehensive data on its binding affinity and selectivity, obtained through rigorous experimental methodologies, underscore its potential as a targeted therapeutic agent. This technical guide provides a foundational understanding of this compound's molecular interactions, which is critical for its continued development and clinical application. Further research into its off-target profile and in vivo efficacy will continue to refine our understanding of this promising molecule.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

Sotuletinib (BLZ945): A Technical Guide to its Application in Microglia Modulation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotuletinib, also known as BLZ945, is a potent, selective, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in microglia modulation research, and detailed experimental protocols. The information compiled herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of microglia in health and disease.

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis, but their dysregulation is implicated in various neurological disorders, including neurodegenerative diseases and brain tumors.[4] CSF-1R signaling is essential for the survival, proliferation, and differentiation of microglia.[5] By inhibiting CSF-1R, this compound offers a powerful method to modulate microglial populations and their functions, thereby providing a valuable approach for both basic research and therapeutic development.

Mechanism of Action

This compound is a highly selective inhibitor of the CSF-1R tyrosine kinase, with an IC50 of 1 nM.[1][2][3] It exhibits over 1000-fold selectivity for CSF-1R compared to other closely related receptor tyrosine kinases.[1][2] The binding of ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways crucial for microglial survival and proliferation, including the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways. This compound effectively blocks these downstream signaling events by inhibiting the initial autophosphorylation of CSF-1R.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound based on preclinical studies.

| Parameter | Value | Cell Type/System | Reference |

| IC50 | 1 nM | CSF-1R (c-Fms) | [1][2][3] |

| EC50 | 67 nM | CSF-1-dependent proliferation in Bone Marrow-Derived Macrophages (BMDMs) | [1][2] |

| Study Type | Animal Model | Dosing | Key Findings | Reference |

| In Vivo Efficacy | Glioma-bearing mice | 200 mg/kg/day, oral | Significantly blocked tumor progression and improved survival. | |

| In Vivo Efficacy | MMTV-PyMT model of mammary carcinogenesis | 200 mg/kg, p.o. | Decreased the growth of malignant cells. | |

| In Vivo Efficacy | K14-HPV-16 transgenic model of cervical carcinogenesis | Not specified | Prevented tumor progression. | |

| Pharmacokinetics | Wild-type mice | Not specified | Brain-penetrant. | [1][2] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on the viability of microglia or other CSF-1R expressing cells.

Materials:

-

This compound (BLZ945)

-

Microglia cell line (e.g., BV-2) or primary microglia

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed microglia in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of CSF-1R Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on CSF-1R phosphorylation.

Materials:

-

This compound (BLZ945)

-

Microglia or other CSF-1R expressing cells

-

Recombinant CSF-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, anti-beta-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture microglia to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

CSF-1 Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 10-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-CSF-1R signal to the total CSF-1R and loading control (beta-actin).

Induction of Glioma in Mice for In Vivo Studies

This protocol provides a general framework for establishing a glioma model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice or NSG mice)

-

Glioma cell line (e.g., U87MG, GL261)

-

Stereotactic apparatus

-

Hamilton syringe

-

Anesthetics

-

This compound formulation for oral gavage

Procedure:

-

Cell Preparation: Culture the glioma cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/µL.

-

Animal Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

-

Stereotactic Injection: Secure the mouse in a stereotactic frame. Make a small incision in the scalp to expose the skull. Drill a small burr hole at the desired coordinates for intracranial injection (e.g., into the striatum or cortex).

-

Tumor Cell Implantation: Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

-

Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery.

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

-

This compound Treatment: Once the tumors are established (typically 7-10 days post-implantation), begin treatment with this compound via oral gavage at the desired dose and schedule.

-

Endpoint Analysis: Monitor the mice for tumor progression, body weight, and overall health. At the end of the study, euthanize the mice and collect the brains for histological and immunohistochemical analysis to assess tumor size and microglial infiltration.

Mandatory Visualizations

Signaling Pathways

Caption: this compound inhibits CSF-1R signaling in microglia.

Experimental Workflows

References

- 1. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Anesthesia triggers drug delivery to experimental glioma in mice by hijacking caveolar transport - PMC [pmc.ncbi.nlm.nih.gov]

Sotuletinib (BLZ945): A Technical Guide to its Role in Tumor-Associated Macrophage Depletion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotuletinib (formerly BLZ945) is a potent and highly selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to the role of this compound in the depletion of tumor-associated macrophages (TAMs). By targeting CSF-1R, this compound effectively inhibits the survival, proliferation, and differentiation of TAMs, key components of the tumor microenvironment (TME) that contribute to immunosuppression and tumor progression.[4][5] The depletion of TAMs by this compound leads to a more favorable anti-tumor immune landscape, characterized by increased infiltration of cytotoxic CD8+ T cells, and has demonstrated significant anti-tumor activity in various preclinical cancer models.[4][5]

Introduction: The Role of TAMs in Cancer

Tumor-associated macrophages are a major component of the leukocyte infiltrate in the TME of many solid tumors. Recruited from circulating monocytes, their differentiation and function are heavily influenced by cytokines present in the TME, most notably CSF-1. TAMs typically exhibit an M2-like phenotype, which is associated with pro-tumoral functions including the promotion of angiogenesis, enhancement of tumor cell invasion and metastasis, and suppression of the adaptive immune response. A high density of TAMs is often correlated with poor prognosis in various cancers. Therefore, strategies to deplete or reprogram TAMs represent a promising approach in cancer immunotherapy.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the CSF-1R tyrosine kinase, with an IC50 of 1 nM.[2][3] CSF-1R and its ligand, CSF-1, are critical for the survival, proliferation, and differentiation of macrophages. In the TME, tumor cells and other stromal cells secrete CSF-1, which binds to CSF-1R on TAMs. This binding leads to the dimerization and autophosphorylation of the receptor, initiating a downstream signaling cascade that promotes the survival and pro-tumoral functions of these cells.

This compound competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of CSF-1R signaling ultimately leads to the apoptosis and depletion of TAMs within the tumor microenvironment.[4]

Signaling Pathway

Caption: this compound inhibits CSF-1R signaling, leading to TAM depletion and enhanced anti-tumor immunity.

Quantitative Data on this compound's Efficacy

Preclinical studies have demonstrated the potent activity of this compound in depleting TAMs and inhibiting tumor growth across various cancer models.

| Parameter | Value | Model System/Assay | Reference |

| IC50 (CSF-1R) | 1 nM | Biochemical Assay | [2][3] |

| EC50 (CSF-1 dependent proliferation) | 67 nM | Bone Marrow-Derived Macrophages (BMDMs) | [3] |

| TAM Reduction (Glioma) | 67-98% reduction in proliferation | PDG mouse model of glioma | [2] |

| TAM Reduction (Breast Cancer) | ~6-fold reduction in CSF1R+ cells | MMTV-PyMT mouse model | [5] |

| Myeloid Cell Reduction (Brain Metastasis) | 15-54% | 4T1-BR5 and 231-BR TNBC models | [1][6] |

| Microglia Reduction (Rat) | ~75% decrease | Nulliparous rats | [7] |

| Tumor Volume Reduction (Glioma) | 62% | PDG mouse model of glioma (2 weeks) | [8] |

| Metastasis Reduction (Breast Cancer) | 44-65% reduction in number, 61-72% reduction in size | 4T1-BR5 and 231-BR TNBC models | [1][6] |

| CD8+ T cell Infiltration | Increased | Cervical and breast carcinoma models | [4][5] |

Key Experimental Protocols

In Vitro Macrophage Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of macrophages.

Methodology:

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in the presence of CSF-1 to promote proliferation.

-

Treatment: Cells are treated with a dose range of this compound or vehicle control.

-

Assay: Cell viability and proliferation are assessed using standard assays such as MTT or CellTiter-Glo®.

-

Analysis: EC50 values are calculated by plotting the dose-response curve.

Quantification of TAMs by Flow Cytometry

Objective: To quantify the percentage of TAMs within the tumor microenvironment following this compound treatment.

Methodology:

-

Tumor Digestion: Tumors from treated and control animals are harvested and dissociated into single-cell suspensions using enzymatic digestion (e.g., collagenase, DNase).

-

Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify TAMs (e.g., CD45+, CD11b+, F4/80+, CD206+). A viability dye is included to exclude dead cells.

-

Data Acquisition: Samples are analyzed on a flow cytometer.

-

Gating Strategy: A sequential gating strategy is applied to first identify live, single cells, then hematopoietic cells (CD45+), followed by myeloid cells (CD11b+), and finally macrophages (F4/80+). Further sub-gating can be performed to assess M1/M2 polarization markers.

Experimental Workflow: Flow Cytometry for TAM Quantification

Caption: Workflow for quantifying tumor-associated macrophages using flow cytometry.

Immunohistochemistry (IHC) for TAM Visualization and Quantification

Objective: To visualize and quantify the presence and localization of TAMs within tumor tissue sections.

Methodology:

-

Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Sections are cut and mounted on slides.

-

Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval.

-

Staining: Sections are incubated with a primary antibody against a macrophage marker (e.g., F4/80, Iba1, or CD68), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogen is then added to visualize the stained cells.

-

Imaging and Analysis: Slides are imaged using a microscope, and the number of positive cells per unit area is quantified using image analysis software.

Impact of this compound on the Tumor Microenvironment

The depletion of TAMs by this compound has profound effects on the TME, shifting it from an immunosuppressive to an immune-active state. A key consequence of TAM depletion is the increased infiltration and activation of CD8+ T cells.[4][5] The proposed mechanism for this is the removal of TAM-mediated suppression of T cell function and recruitment. TAMs are known to produce immunosuppressive cytokines like IL-10 and TGF-β, and express checkpoint ligands such as PD-L1. Their depletion reduces the levels of these factors, thereby facilitating a more robust anti-tumor T cell response.

Logical Relationship: this compound's Effect on the TME

Caption: Logical flow of this compound's impact on the tumor microenvironment.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the modulation of the tumor microenvironment through the targeted depletion of tumor-associated macrophages. Its high selectivity and potent inhibition of CSF-1R lead to a significant reduction in TAMs, which in turn unleashes an anti-tumor immune response driven by CD8+ T cells. The preclinical data strongly support the continued investigation of this compound, both as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, to further enhance its anti-cancer efficacy. Future research should focus on identifying predictive biomarkers for patient selection and further elucidating the complex interplay between TAMs and other immune cell populations within the TME to optimize combination therapy strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (BLZ-945) News - LARVOL Sigma [sigma.larvol.com]

- 8. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

Sotuletinib (BLZ945): A Technical Guide to its Effects on the CSF-1R Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sotuletinib (also known as BLZ945) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical receptor tyrosine kinase.[1][2] CSF-1R signaling is essential for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and their central nervous system counterparts, microglia.[3] In various pathologies, notably cancer, aberrant CSF-1R signaling drives the accumulation of tumor-associated macrophages (TAMs), which foster an immunosuppressive microenvironment and promote tumor progression. This compound exerts its therapeutic effect by directly inhibiting CSF-1R kinase activity, thereby blocking downstream signaling cascades, reducing TAM populations, and reactivating anti-tumor immunity.[4] This document provides an in-depth technical overview of this compound's mechanism of action, its biochemical and cellular activities, and detailed protocols for key experimental evaluations.

The CSF-1R Signaling Pathway and Mechanism of this compound Inhibition

The Colony-Stimulating Factor 1 Receptor is a type III receptor tyrosine kinase. Its activation is initiated by the binding of its cognate ligands, CSF-1 (also M-CSF) or Interleukin-34 (IL-34).[3][5] This binding event induces receptor homodimerization and a conformational change that facilitates the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.

These phosphotyrosine sites serve as docking platforms for various downstream signaling adaptors and enzymes, leading to the activation of multiple key cellular pathways:

-

PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and proliferation.

-

RAS-RAF-MEK-ERK (MAPK) Pathway: A central regulator of cell proliferation, differentiation, and survival.[6]

-

JAK/STAT Pathway: Involved in cytokine signaling and the regulation of immune responses.[7]

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CSF-1R kinase domain.[8] This action directly prevents the phosphorylation of the tyrosine kinase substrate, thereby blocking autophosphorylation and the subsequent activation of all downstream signaling pathways. The result is an inhibition of the biological functions mediated by CSF-1R, primarily the survival and proliferation of macrophages.

Quantitative Data and In Vitro Activity

This compound is a highly potent inhibitor of CSF-1R with excellent selectivity against other kinases. Its activity has been characterized in both biochemical and cellular assays.

| Parameter | Target / Cell Type | Value | Reference(s) |

| IC₅₀ | CSF-1R (c-Fms) Kinase | 1 nM | [1][2][4][9] |

| EC₅₀ | CSF-1 Dependent Proliferation (BMDM) | 67 nM | [2][4][9] |

| Selectivity | Closest RTK Homologs | >1,000-fold | [1][9] |

-

Biochemical Activity: this compound potently inhibits the enzymatic activity of isolated CSF-1R with a half-maximal inhibitory concentration (IC₅₀) of 1 nM.[1][2][4][9]

-

Cellular Activity: In primary bone marrow-derived macrophages (BMDMs), this compound inhibits CSF-1-stimulated proliferation with a half-maximal effective concentration (EC₅₀) of 67 nM.[2][4][9] This demonstrates its ability to effectively engage and inhibit the target in a cellular context.

-

Selectivity: this compound exhibits a high degree of selectivity, being over 1,000-fold more potent against CSF-1R than its closest receptor tyrosine kinase homologs.[1][9] This minimizes off-target effects.

-

Mechanism in Cells: Treatment of CSF-1R-dependent cells with this compound leads to a marked decrease in receptor phosphorylation and the phosphorylation of downstream effectors like AKT and ERK.[6] Importantly, this compound has no direct anti-proliferative effects on cancer cells that do not express CSF-1R, confirming its targeted mechanism of action is via the tumor microenvironment.[2][4]

Detailed Experimental Protocols

Protocol 1: CSF-1R Biochemical Kinase Assay (Luminescent)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is designed for measuring the direct inhibition of CSF-1R enzymatic activity.[10][11]

Objective: To determine the IC₅₀ of this compound against recombinant human CSF-1R kinase.

Methodology:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer by diluting 5x stock buffer with ultrapure water.

-

Prepare a 2x ATP solution (e.g., 10 µM) in 1x Kinase Assay Buffer. The concentration should be at the apparent ATP Km for CSF-1R.

-

Prepare a 2.5x solution of a suitable tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1) in 1x Kinase Assay Buffer.

-

Dilute recombinant CSF-1R kinase to the working concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer. Keep on ice.

-

-

Inhibitor Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution in 100% DMSO to create a range of stock concentrations (e.g., from 1 mM to 10 nM).

-

Create an intermediate dilution (e.g., 4x final concentration) of each this compound concentration in 1x Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the 4x this compound dilution or DMSO vehicle (for positive and negative controls) to the wells of a white 96-well plate.

-

Add 10 µL of the 2x ATP/Substrate master mix to all wells.

-

Add 5 µL of 1x Kinase Assay Buffer to the "no enzyme" negative control wells.

-

Initiate the reaction by adding 5 µL of the diluted CSF-1R enzyme to all other wells. The final reaction volume is 20 µL.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to convert unconsumed ATP to ADP.

-

Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates a luciferase/luciferin reaction.

-

Incubate at room temperature for 30 minutes in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract background luminescence (no enzyme control) from all readings.

-

Normalize the data to the positive control (DMSO vehicle, 100% activity) and negative control (high concentration inhibitor, 0% activity).

-

Plot the percent inhibition versus the log of this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Western Blot for Cellular CSF-1R Pathway Inhibition

This protocol details the method for assessing the effect of this compound on the phosphorylation state of CSF-1R and its downstream targets, AKT and ERK, in a cellular context.[6]

Objective: To measure the inhibition of CSF-1-induced phosphorylation of CSF-1R, AKT, and ERK by this compound in macrophages.

Methodology:

-

Cell Culture and Treatment:

-

Culture bone marrow-derived macrophages (BMDMs) in appropriate media.

-

Starve the cells of growth factors by incubating in serum-free media for 2-4 hours.

-

Pre-treat the starved cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or DMSO vehicle for 2 hours.

-

Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 30 minutes. A non-stimulated control should be included.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate blots for each phospho-protein and total protein pair.

-

Anti-phospho-CSF-1R (Tyr723)

-

Anti-total-CSF-1R

-

Anti-phospho-Akt (Ser473)

-

Anti-total-Akt

-

Anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

-

Anti-total-p44/42 MAPK (ERK1/2)

-

Anti-GAPDH (as a loading control)

-

-

Wash the membrane 3x for 10 minutes with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or film.

-

Protocol 3: In Vivo Orthotopic Glioblastoma Model

This protocol provides a general workflow for evaluating the efficacy of this compound in a preclinical, immunocompetent mouse model of glioblastoma, where the drug's effect on the tumor microenvironment is critical.[5]

Objective: To determine the effect of this compound on tumor growth and overall survival in mice bearing orthotopic gliomas.

Methodology:

-

Cell Culture:

-

Culture a murine glioma cell line (e.g., GL261) that has been engineered to express a reporter like luciferase for in vivo imaging.

-

-

Orthotopic Implantation:

-

Anesthetize immunocompetent C57BL/6 mice.

-

Using a stereotactic frame, inject approximately 5 x 10⁴ GL261-luc cells in 2-5 µL of PBS into the cerebral cortex or striatum.

-

Suture the incision and allow the animals to recover.

-

-

Tumor Engraftment and Treatment Initiation:

-

Monitor tumor engraftment and growth starting 5-7 days post-implantation via bioluminescence imaging (BLI).

-

Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 200 mg/kg) or vehicle control daily via oral gavage.

-

-

Monitoring and Endpoints:

-

Monitor animal body weight and overall health daily.

-

Measure tumor burden bi-weekly using BLI.

-

The primary endpoint is overall survival. Mice are euthanized when they reach pre-defined humane endpoints (e.g., >20% weight loss, neurological symptoms).

-

A secondary endpoint can be analysis of the tumor microenvironment. At a specified timepoint, a cohort of mice can be euthanized, brains harvested, and tumors analyzed by immunohistochemistry or flow cytometry for macrophage infiltration (e.g., using markers like Iba1 or CD68).

-

-

Data Analysis:

-

Plot tumor growth curves based on BLI signal intensity over time.

-

Generate a Kaplan-Meier survival curve and compare survival between groups using a log-rank test.

-

Quantify macrophage numbers from histological sections to confirm target engagement in the tumor.

-

Conclusion

This compound (BLZ945) is a well-characterized, potent, and highly selective inhibitor of the CSF-1R kinase. By blocking the central signaling node for macrophage survival and proliferation, it effectively depletes or repolarizes tumor-associated macrophages. This action disrupts the immunosuppressive tumor microenvironment, representing a promising strategy for cancer immunotherapy. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers investigating CSF-1R biology and the therapeutic potential of its inhibitors. While clinical development has explored its use in both oncology and neurodegenerative diseases like ALS, its primary mechanism remains a cornerstone of microenvironment-targeted cancer therapy research.[3][12]

References

- 1. This compound (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disruption of CSF-1R signaling inhibits growth of AML with inv(16) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Sotuletinib in Glioblastoma Multiforme Models: A Technical Guide

This technical guide provides an in-depth overview of the preclinical investigation of sotuletinib (BLZ945) in glioblastoma multiforme (GBM) models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the tumor microenvironment in GBM. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying biological pathways and experimental workflows.

Core Concept: Targeting Tumor-Associated Macrophages

Glioblastoma tumors are notoriously heterogeneous and are supported by a complex tumor microenvironment (TME). A key component of the TME is the population of tumor-associated macrophages (TAMs), which includes resident microglia and infiltrating macrophages. In GBM, TAMs often adopt an M2-polarized phenotype, which is associated with immunosuppression and tumor progression.

This compound is a potent and selective, orally bioavailable, and blood-brain barrier-penetrant inhibitor of the colony-stimulating factor 1 receptor (CSF-1R)[1][2][3]. The binding of CSF-1 to its receptor, CSF-1R, is a critical signaling pathway for the survival, proliferation, and differentiation of macrophages[1][4]. By inhibiting CSF-1R, this compound aims to modulate the pro-tumoral functions of TAMs, thereby impeding tumor growth.

Mechanism of Action of this compound in Glioblastoma

This compound's primary mechanism of action in glioblastoma models is the inhibition of CSF-1R signaling in TAMs. This does not lead to a significant depletion of TAMs within the tumor but rather to a reprogramming of their phenotype from a pro-tumoral M2 state to a more anti-tumoral M1-like state[5][6]. This repolarization is characterized by a decrease in M2 markers and an increase in pro-inflammatory responses that can enhance anti-tumor immunity[7]. The downstream signaling cascades affected by CSF-1R inhibition include the PI3K-AKT and MAPK pathways[1][8].

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in various preclinical glioblastoma models, including genetically engineered mouse models and patient-derived xenografts.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Value | Reference |

| IC50 (CSF-1R) | Biochemical Assay | 1 nM | [1][2][3] |

| EC50 (CSF-1-dependent proliferation) | Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | [2][3] |

Note: this compound does not directly affect the proliferation of glioma cells in culture, as they are typically CSF-1R negative[3].

Table 2: In Vivo Efficacy of this compound in Glioblastoma Models

| Model Type | Treatment | Key Findings | Reference |

| PDGF-B-driven proneural GBM mouse model | This compound (BLZ945) | Median survival of 5.7 weeks in vehicle-treated mice. 64.3% of this compound-treated mice survived to the 26-week endpoint. | [5] |

| PDGF-B-driven proneural GBM mouse model | This compound (BLZ945) | Co-injection of macrophages with glioma cells increased tumor growth by 62%, which was blocked by this compound treatment. | [5] |

| Patient-derived glioma xenografts (intracranial) | This compound (BLZ945) | Significantly reduced tumor growth and invasion in all four tested human proneural GBM lines. | [5] |

| Orthotopic, immunocompetent GBM model | This compound (BLZ945) alone | Did not significantly improve median overall survival (29 days vs. 27 days for control). | [4] |

| Orthotopic, immunocompetent GBM model | This compound (BLZ945) + Radiotherapy (RT) | Median overall survival was not reached, significantly longer than RT alone (45 days). | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the investigation of this compound in glioblastoma models.

In Vivo Glioblastoma Models and Drug Administration

Objective: To evaluate the in vivo efficacy of this compound on tumor growth and survival in clinically relevant glioblastoma models.

Animal Models:

-

Genetically Engineered Mouse Model (GEMM): RCAS-hPDGF-B/Nestin-Tv-a;Ink4a/Arf−/− mice, which develop proneural gliomas[5].

-

Orthotopic Xenograft Model: Intracranial injection of human-derived proneural GBM cell lines or patient-derived tumor spheres into immunocompromised mice[5]. An immunocompetent model using TRP cells (engineered to have altered signaling pathways found in human GBM) has also been utilized[4].

This compound (BLZ945) Formulation and Administration:

-

This compound is typically formulated for oral administration. A common dosage used in preclinical studies is 200 mg/kg, administered daily via oral gavage[2].

Experimental Workflow:

Macrophage Polarization Assays

Objective: To assess the effect of this compound on the polarization state of macrophages.

Cell Culture:

-

Bone marrow-derived macrophages (BMDMs) are cultured in the presence of CSF-1 to promote differentiation.

-

For co-culture experiments, glioma-conditioned media can be used to simulate the tumor microenvironment.

Treatment:

-

Cells are treated with varying concentrations of this compound.

Analysis:

-

Flow Cytometry: To quantify the expression of M1 (e.g., HLA-DR) and M2 (e.g., CD163, MRC1) surface markers[7].

-

Quantitative PCR (qPCR): To measure the mRNA expression levels of M1 and M2-associated genes.

-

ELISA: To measure the secretion of cytokines associated with different polarization states.

A study on patient-derived glioblastoma-associated microglia/macrophages (GAMs) showed that treatment with this compound at 1 µmol/L significantly reduced the percentage of CD163+HLA-DR- (M2-like) cells and increased the percentage of CD163-HLA-DR+ (M1-like) cells[7].

Concluding Remarks

The preclinical data strongly suggest that this compound, by targeting CSF-1R and reprogramming tumor-associated macrophages, represents a promising therapeutic strategy for glioblastoma, particularly for the proneural subtype. Its ability to cross the blood-brain barrier and modulate the tumor microenvironment addresses key challenges in GBM therapy. The synergistic effect observed with radiotherapy further highlights its potential in combination treatment regimens. Future research should continue to explore optimal combination strategies and predictive biomarkers to identify patient populations most likely to benefit from CSF-1R inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Activity of Sotuletinib

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data of Sotuletinib (also known as BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is an orally bioavailable small molecule.[1] Its chemical identity is well-defined, and its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide | [2] |

| Synonyms | BLZ945, BLZ-945, BLZ 945 | [1] |

| Molecular Formula | C20H22N4O3S | [3] |

| Molecular Weight | 398.48 g/mol | [3] |

| Canonical SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O | [2] |

| CAS Number | 953769-46-5 | [3] |

Mechanism of Action

This compound is a potent and selective inhibitor of the CSF-1R kinase.[3] CSF-1R, also known as c-Fms or CD115, is a cell surface receptor that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1] In the tumor microenvironment, tumor-associated macrophages (TAMs) often overexpress CSF-1R and contribute to an immunosuppressive environment that promotes tumor growth.[1]

By selectively binding to CSF-1R, this compound blocks the downstream signaling pathways.[1] This inhibition leads to a reduction in the activity and proliferation of TAMs, thereby reprogramming the tumor microenvironment to be less immunosuppressive.[1] This, in turn, can enhance the anti-tumor immune response mediated by T-cells.[1]

Figure 1: this compound's inhibition of the CSF-1R signaling pathway.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro assays.

| Assay Type | Target/Cell Line | Value | Reference |

| IC50 | CSF-1R (c-Fms) | 1 nM | [3][4][5] |

| EC50 | CSF-1-dependent proliferation in Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | [3][6] |

| EC50 | Antiproliferative activity against mouse M-NFS-60 cells harboring CSF1 | 0.071 µM | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

4.1. CSF-1R Kinase Inhibition Assay (Biochemical Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the CSF-1R kinase.

-

Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a caliper microfluidic method.[4]

-

A reaction mixture is prepared containing a peptide substrate, ATP, and the recombinant CSF-1R kinase domain in a suitable reaction buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM MgCl2, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT, 10 µM Na3VO4, and 10 µM Beta-Glycerophosphate).[4]

-

This compound is serially diluted and added to the reaction mixture, with a final DMSO concentration typically kept low (e.g., 0.5-1%).[4]

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 3 hours).[4]

-

The reaction is then stopped, and the amount of phosphorylated substrate is quantified.[4]

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[4]

-

4.2. Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the proliferation of CSF-1 dependent cells, such as bone marrow-derived macrophages (BMDMs).

-

Methodology:

-

Cells (e.g., BMDMs) are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells per well).[5]

-

The cells are treated with varying concentrations of this compound (e.g., 6.7–6,700 nM) in the presence of recombinant mouse CSF-1 (e.g., 10 ng/mL).[5]

-

The plates are incubated for a specified period, with media changes every 48 hours.[5]

-

After the incubation period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 595 nm).[5]

-

The cell viability is calculated as a percentage of the control (untreated cells), and the EC50 value is determined from the dose-response curve.[5]

-

Figure 2: A generalized workflow for an MTT cell proliferation assay.

Clinical Development

This compound has been investigated in clinical trials for various indications, including amyotrophic lateral sclerosis (ALS) and advanced solid tumors.[7][8][9] A Phase II trial in ALS was terminated due to concerns about the benefit-risk profile.[8] Phase I/II trials have also been conducted in patients with advanced solid tumors.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CSF-1R with a clear mechanism of action. Its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages has been demonstrated in preclinical studies. The quantitative data on its potency and the detailed experimental protocols provide a solid foundation for further research and development. While its clinical development has faced challenges, the understanding of its chemical structure and biological activity remains valuable for the scientific community.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Pipeline Moves: Novartis terminates Phase II ALS trial after benefit-risk worry [clinicaltrialsarena.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Sotuletinib's Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotuletinib (formerly BLZ945) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key regulator of microglial proliferation and survival.[1][2][3] Its ability to penetrate the central nervous system (CNS) is a critical attribute for therapeutic intervention in neuroinflammatory and neurodegenerative diseases where microglia play a significant pathological role. This technical guide provides an in-depth analysis of this compound's capacity to cross the blood-brain barrier (BBB), presenting available quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathway.

Quantitative Assessment of Blood-Brain Barrier Penetration

While multiple sources describe this compound as "brain-penetrant," detailed quantitative pharmacokinetic data in publicly available literature is limited. However, a key study utilizing radiolabeled [11C]BLZ945 in mice provides valuable insights into its brain uptake.

A study investigating [11C]BLZ945 as a potential PET tracer for CSF-1R in the brain conducted ex vivo biodistribution analysis in healthy mice.[4] The results demonstrated moderate brain uptake of the tracer. The study also revealed that this compound is a substrate for efflux transporters, which actively pump the compound out of the brain, a common challenge for CNS drug candidates.

| Time Point | Brain Uptake (%ID/g) | Blood Concentration (%ID/g) | Notes |

| 15 min | 1.35 | 5.17 | Peak brain radioactivity concentration observed. |

| 60 min | 1.18 | Not Reported | Slight decrease from peak concentration. |

Data extracted from ex vivo biodistribution studies of [11C]BLZ945 in mice.[4][5] %ID/g refers to the percentage of the injected dose per gram of tissue.

The in vitro IC50 of this compound for CSF-1R has been reported to be between 1 nM and 6.9 nM, indicating high potency.[2][3][4][6]

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's BBB permeability are not extensively published. However, based on standard methodologies for small molecule CNS drug candidates, representative protocols are provided below.

In Vivo Blood-Brain Barrier Permeability Assessment in Mice

This protocol describes a general method for quantifying the brain and plasma concentrations of a small molecule inhibitor like this compound to determine its brain-to-plasma ratio.

Objective: To determine the concentration of the test compound in the brain and plasma of mice at various time points after administration.

Materials:

-

Test compound (this compound)

-

Vehicle for administration (e.g., 0.5% methylcellulose in water)

-

Male C57BL/6 mice (8-10 weeks old)

-

Dosing gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for brain extraction

-

Homogenizer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Animal Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg) to a cohort of mice.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize a subset of mice.

-

Blood Sampling: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood to separate plasma and store at -80°C until analysis.

-

Brain Extraction: Perfuse the mice with saline to remove blood from the brain vasculature. Carefully dissect the whole brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.

-

Sample Preparation:

-

Plasma: Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and collect the supernatant.

-

Brain: Homogenize the brain tissue in a suitable buffer. Precipitate proteins with an organic solvent containing an internal standard, centrifuge, and collect the supernatant.

-

-

LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.

-

Data Analysis: Calculate the brain concentration (ng/g) and plasma concentration (ng/mL). Determine the brain-to-plasma concentration ratio (Cbrain/Cplasma) at each time point. The area under the concentration-time curve (AUC) for both brain and plasma can also be calculated to determine the AUCbrain/AUCplasma ratio.

References

Preclinical Safety and Toxicology of Sotuletinib: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotuletinib (formerly BLZ945) is a potent and highly selective, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a critical signaling pathway for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2][3] Its mechanism of action, which involves the depletion of specific macrophage populations, has positioned it as a therapeutic candidate for various indications, including oncology and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1] This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, summarizing key findings from non-clinical studies and detailing the experimental methodologies employed.

Executive Summary of Preclinical Safety Findings

Preclinical toxicology studies for this compound have been conducted in both rodent (rat) and non-rodent (cynomolgus monkey) species, encompassing acute and subchronic oral administration. The most notable and well-characterized toxicological finding is a dose-dependent, reversible elevation of serum aminotransferases (ALT and AST) without evidence of direct hepatocellular injury.[1][4][5] This effect has been mechanistically linked to the pharmacological action of this compound, specifically the depletion of hepatic Kupffer cells, which are responsible for the clearance of these enzymes from circulation.[4][5] Other findings in preclinical studies have been limited and generally observed at higher dose levels. While specific No-Observed-Adverse-Effect-Level (NOAEL) and Lethal Dose, 50% (LD50) values from pivotal Good Laboratory Practice (GLP) compliant studies are not publicly available, published data provide a strong understanding of the safety profile of this compound.

Quantitative Toxicology Data

The following tables summarize the quantitative data from published preclinical safety studies of this compound.

Table 1: Overview of this compound Preclinical Toxicology Studies

| Study Type | Species | Route of Administration | Duration | Dose Range | Key Findings | Reference(s) |

| Acute & Subchronic | Rat (Wistar Hannover) | Oral (gavage) | 5 days to 13 weeks | 3 - 250 mg/kg/day | Reversible elevation of ALT and AST without hepatocellular lesions.[1][4] | [1][4] |

| Acute & Subchronic | Cynomolgus Monkey | Oral (gavage) | 5 days to 13 weeks | 6 - 200 mg/kg/day | Reversible elevation of ALT and AST without hepatocellular lesions.[4] | [4] |

| Efficacy/Safety | Rhesus Macaque | Oral | 20 - 30 days | 10 - 30 mg/kg/day | Reduction in tissue vDNA loads in the brain with no apparent adverse effect at 10 mg/kg/day.[5] | [5] |

Table 2: Hematological Changes in Rats (Day 9)

| Parameter | Vehicle Control | This compound (150 mg/kg/day) | % Change |

| White Blood Cell Count | Normal | ↓ | Decreased |

| Neutrophils | Normal | ↓ | Decreased |

| Lymphocytes | Normal | ↓ | Decreased |

| Monocytes | Normal | ↓↓↓ | Markedly Decreased |

| Platelets | Normal | ↑ | Increased |

| Data adapted from Pognan et al., 2022.[1] |

Key Toxicological Findings and Mechanism of Action

Hepatic Effects: Reversible Liver Enzyme Elevation

The most prominent preclinical finding for this compound is a dose-dependent and reversible increase in serum ALT and AST levels in both rats and monkeys.[1][4] Importantly, these elevations were not accompanied by histopathological evidence of liver damage, such as necrosis or inflammation, nor were there increases in biomarkers of hepatocellular injury like microRNA-122 (miR-122).[1][4]

The underlying mechanism for this observation is directly related to this compound's potent inhibition of CSF-1R. This inhibition leads to a significant depletion of Kupffer cells, the resident macrophages of the liver.[4][5] Kupffer cells play a crucial role in clearing various proteins, including ALT and AST, from the bloodstream.[4][5] The reduction in Kupffer cell population due to this compound treatment results in a delayed clearance of these enzymes, leading to their accumulation in the serum.[4][5] This was elegantly demonstrated in a study where the elimination of exogenously administered recombinant ALT was significantly slower in this compound-treated rats compared to controls.[4][5] Upon cessation of treatment, liver enzyme levels rapidly returned to baseline, coinciding with the repopulation of Kupffer cells.[4]

Hematological Effects

Consistent with its mechanism of action on myeloid progenitor cells, this compound administration in rats led to changes in circulating blood cells. A marked decrease in monocytes was observed, which is an expected consequence of CSF-1R inhibition.[1] Reductions in neutrophils and lymphocytes were also noted, alongside an increase in platelet count.[1] These effects are generally considered to be on-target and are monitored in clinical settings.

Experimental Protocols

General Toxicology Study Design (Acute and Subchronic)

While specific GLP study protocols for this compound are not publicly available, a typical design for acute and subchronic oral toxicity studies in rodents and non-rodents would follow established international guidelines (e.g., OECD, FDA).

-

Test Species: A rodent (e.g., Sprague-Dawley or Wistar rat) and a non-rodent (e.g., Beagle dog or Cynomolgus monkey) species are typically used.

-

Administration: The test article is administered orally (e.g., by gavage) once daily.

-

Dose Levels: A control group (vehicle only) and at least three dose levels (low, mid, and high) are included. The high dose is intended to produce some toxicity but not mortality, while the low dose aims to be a no-observed-adverse-effect-level (NOAEL).

-